硝酰硝酸钌(III)溶液

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ruthenium(III) nitrosyl nitrate solution is widely used as a precursor to prepare Ru-based catalysts and thick film resistors . It can be used to synthesize activated carbon-supported Ru catalyst for hydrothermal degradation of alkali lignin .

Synthesis Analysis

Ruthenium(III) nitrosyl nitrate solution is synthesized in dilute nitric acid . It is used as a precursor to synthesize activated carbon-supported Ru catalyst for hydrothermal degradation of alkali lignin . The complex chemistry of this electrolyte has been studied using a combination of methods such as the simple solution concept and the Kusik-Meissner-Tester (KMT) method .Molecular Structure Analysis

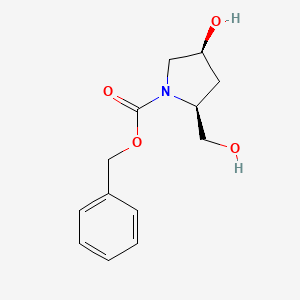

The molecular formula of Ruthenium(III) nitrosyl nitrate is Ru(NO)(NO3)x(OH)y, where x+y=3 . The molecular weight is 318.10 . The structure of this compound has been studied using Raman spectroscopy .Chemical Reactions Analysis

Ruthenium(III) nitrosyl nitrate solution is used as a catalyst in various reactions such as hydrogenation, carbonylation, hydrosilylation, hydrofomylation, C-X coupling (e.g., Heck, Suzuki, Stille), and chiral catalysis reactions . It is also used in the production of thick-film resistors .Physical And Chemical Properties Analysis

Ruthenium(III) nitrosyl nitrate solution is a red-orange liquid . It has a density of 1.07 g/mL at 25°C . It is composed of Ru, 1.5% (typical), and is suitable for use as a catalyst with a ruthenium core .科学研究应用

Nuclear Fuel Recycling

Ruthenium(III) nitrosyl nitrate plays a significant role in the nuclear fuel recycling process . The dissolution of spent nuclear fuel in nitric acid forms diverse octahedral complexes of the ruthenium fission product . Some of these ruthenium complexes can trouble uranium and plutonium extractions by TBP and their purifications . An enhanced understanding of the ruthenium chemistry in nitric acid and tributyl phosphate phases is essential .

Catalyst in Various Reactions

Ruthenium(III) nitrosyl nitrate is used as a catalyst in various reactions . These reactions include hydrogenation, carbonylation, hydrosilylation, hydrofomylation, and C-X coupling (e.g., Heck, Suzuki, Stille) .

Chiral Catalysis Reactions

In addition to the aforementioned reactions, Ruthenium(III) nitrosyl nitrate is also used in chiral catalysis reactions . These reactions are crucial in the field of organic chemistry, especially in the synthesis of pharmaceuticals and fine chemicals.

Production of Thick-Film Resistors

Ruthenium(III) nitrosyl nitrate is used in the production of thick-film resistors . These resistors are commonly used in electronics due to their high reliability and stability.

Synthesis of Activated Carbon-Supported Ru Catalyst

Ruthenium(III) nitrosyl nitrate solution can be used as a precursor to synthesize activated carbon-supported Ru catalyst . This catalyst can be used for the hydrothermal degradation of alkali lignin .

Production of Submicrometer Crystalline Metal Ruthenate Powders

Ruthenium(III) nitrosyl nitrate solution can also be used to produce submicrometer crystalline metal ruthenate powders by spray pyrolysis . These powders have potential applications in various fields such as catalysis, superconductivity, and magnetoresistance.

安全和危害

Ruthenium(III) nitrosyl nitrate is an oxidizer that may intensify fire . It causes burns, and inhalation may cause corrosive injuries to the upper respiratory tract and lungs . It is classified as corrosive to metals, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

未来方向

Ruthenium(III) nitrosyl nitrate solution is widely used as a precursor to prepare Ru-based catalysts and thick film resistors . Future research is being pursued for the removal of Ru during aqueous reprocessing of spent fuels using extractants and methods which are conducive to plant conditions . Another area of future research is the use of these concepts to promote the surface catalytic properties of oxidic supports for metal NPs by adding a further oxide on the surface of the support to change the latter’s properties through oxide–oxide surface dispersion .

作用机制

Target of Action

Ruthenium(III) nitrosyl nitrate solution primarily targets various chemical reactions as a catalyst . It is used in reactions such as hydrogenation, carbonylation, hydrosilylation, hydrofomylation, C-X coupling (e.g., Heck, Suzuki, Stille), and chiral catalysis . The compound’s role is to accelerate these reactions without being consumed, thereby increasing the efficiency and rate of the reactions.

Mode of Action

The exact mode of action of Ruthenium(III) nitrosyl nitrate solution is complex and depends on the specific reaction it is catalyzing. As a catalyst, it works by providing an alternative reaction pathway with a lower activation energy. This allows the reaction to proceed more quickly or under milder conditions than would otherwise be possible. The compound interacts with its targets (the reactants in the chemical reaction) to form intermediate complexes that are more easily converted into the desired products .

Biochemical Pathways

Ruthenium(III) nitrosyl nitrate solution is involved in various biochemical pathways due to its role as a catalyst. For example, it can be used to synthesize activated carbon-supported Ru catalyst for the hydrothermal degradation of alkali lignin . It can also be used to produce submicrometer crystalline metal ruthenate powders by spray pyrolysis . The downstream effects of these pathways depend on the specific reactions and products involved.

Result of Action

The result of the action of Ruthenium(III) nitrosyl nitrate solution is the acceleration of various chemical reactions, leading to the efficient production of desired products . For example, it can facilitate the synthesis of activated carbon-supported Ru catalysts and submicrometer crystalline metal ruthenate powders . On a molecular and cellular level, the effects of the compound’s action would depend on the specific reactions and products involved.

属性

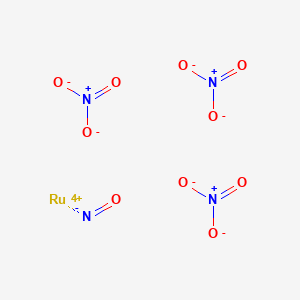

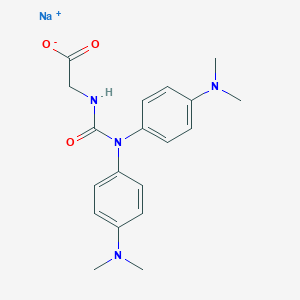

IUPAC Name |

nitroxyl anion;ruthenium(4+);trinitrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q4*-1;+4 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAAILMLOAHTPQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=O.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+4] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

N4O10Ru |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nitroxyl anion;ruthenium(4+);trinitrate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R)-3-isopropyl-6-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B7934329.png)

![4-Methoxycarbonyl-bicyclo[2.2.2]oct-1-YL ammonium chloride](/img/structure/B7934337.png)

![(E)-hexyl 2-(4-(((5-((3-ethoxy-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amino)benzylidene)hydrazinecarboxylate](/img/structure/B7934358.png)